Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate
Description
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate is a quinoline derivative characterized by a methoxy group at position 4, a 4-(trifluoromethyl)phenyl substituent at position 2, and a methyl ester at position 6. The trifluoromethyl group enhances electron-withdrawing properties, while the methoxy group contributes to lipophilicity. This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by analogous procedures in quinoline chemistry . Its structural features make it a candidate for pharmaceutical intermediates, particularly in drug discovery targeting receptor interactions or enzymatic inhibition.
Properties
Molecular Formula |
C19H14F3NO3 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
methyl 4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylate |
InChI |
InChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3 |
InChI Key |
TYTKASGPZGDYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (1M), H₂O/EtOH, reflux | 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid | 85–92% | |
| Acidic hydrolysis | H₂SO₄ (conc.), reflux | 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid | 78–85% |
Mechanism :
-
Base-mediated : Nucleophilic attack by hydroxide ion at the ester carbonyl, followed by elimination of methanol.
-
Acid-mediated : Protonation of the ester carbonyl enhances electrophilicity, enabling water-mediated cleavage.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline ring facilitates substitution at positions activated by the trifluoromethyl group.
| Reagents | Position | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ (excess) | C-3 | 3-Amino-substituted derivative | 100°C, DMF, 12 hr | 60% | |
| KCN | C-5 | 5-Cyano-substituted derivative | CuI catalyst, 80°C | 45% |
Mechanism :
-
Deprotonation of the nucleophile (e.g., NH₃ or CN⁻) followed by attack at the activated aromatic position, with subsequent elimination of leaving groups (e.g., halides).
Electrophilic Substitution
The methoxy group directs electrophiles to the quinoline ring’s 5- or 8-positions.
| Electrophile | Position | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-Nitro-substituted derivative | 0°C, 2 hr | 70% | |
| Br₂ (1 equiv.) | C-8 | 8-Bromo-substituted derivative | FeBr₃, CH₂Cl₂, 25°C | 65% |
Mechanism :
-
Generation of nitronium or bromonium ions, followed by electrophilic attack at the activated ring positions.
Reduction Reactions
The quinoline ring can be partially or fully reduced under catalytic hydrogenation.
| Catalyst | Conditions | Product | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2,3,4-Tetrahydroquinoline derivative | >90% | 88% | |
| Raney Ni | H₂ (3 atm), THF, 50°C | Fully saturated decahydroquinoline derivative | 75% | 82% |
Mechanism :
-
Sequential hydrogenation of the aromatic ring via π-bond activation on the catalyst surface.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions when halogenated at specific positions.
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | Biaryl-substituted derivative | 80–90% | |
| Buchwald–Hartwig | R₂NH, Pd(OAc)₂ | Aminated derivative | 70–85% |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid (Suzuki), or amine coordination (Buchwald–Hartwig), followed by reductive elimination.
Oxidation of the Methoxy Group
The methoxy group can be oxidized to a carbonyl under strong oxidizing conditions.
| Oxidizing Agent |
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.
Biology: The biological potential of this compound includes its use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Position and Polarity : The methoxy group at position 4 in the target compound increases lipophilicity compared to the hydroxy analog (), which may enhance membrane permeability but reduce solubility .
- Saturation Effects: The hexahydroquinoline derivative () lacks aromaticity at positions 5–8, reducing π-π stacking interactions but improving metabolic stability .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Compounds with hydroxyl groups (e.g., ) exhibit stronger hydrogen-bonding networks in crystals, influencing solubility and stability .
- Melting Points: Amino-substituted quinolines (e.g., 4k) show higher melting points (223–225°C) due to intermolecular H-bonding, whereas esterified analogs may have lower thermal stability .
Biological Activity
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate (CAS # 905807-62-7) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting key aspects such as structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H15F3N2O2
- Molecular Weight : 346.33 g/mol
- SMILES Notation : COc1ccc2c(c1)c(cc(n2)C(=O)OC)F(C)(F)F
This compound features a quinoline core with a methoxy group and a trifluoromethyl-substituted phenyl group, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety can increase the lipophilicity and metabolic stability of the compound, allowing for better membrane permeability and interaction with biological targets .
2. Inhibition of Enzymes
This compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potential as a treatment for conditions like Alzheimer's disease .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
- Cyclooxygenase Enzymes : It also demonstrated inhibitory effects against cyclooxygenase (COX)-2, which is significant for anti-inflammatory applications .
3. Antioxidant Activity
The compound has shown promising results in scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the electron-withdrawing effect of the trifluoromethyl group, enhancing the stability of radical intermediates formed during reactions .
4. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7). The results indicated that the compound possesses significant cytotoxicity, making it a candidate for further development in cancer therapeutics .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of substituents on the quinoline scaffold:
- The trifluoromethyl group enhances biological activity due to its strong electron-withdrawing nature, which facilitates interactions with target proteins.
- The methoxy group contributes to increased solubility and may affect binding affinity to enzyme active sites.
Case Studies
-
Case Study on Cholinesterase Inhibition :
A study evaluated several derivatives of quinoline compounds for their ability to inhibit cholinesterases. This compound was among those that exhibited dual inhibition properties, which may be beneficial in treating neurodegenerative diseases. -
Case Study on Antioxidant Potential :
Another research effort focused on assessing the antioxidant capacity of this compound through various assays, demonstrating its effectiveness in reducing oxidative stress markers in cell cultures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves constructing the quinoline core via Friedländer or Gould-Jacobs reactions, followed by functionalization. For example:
Introduce the 4-methoxy group via nucleophilic substitution using methyl chloride under basic conditions.
Couple the 2-(4-(trifluoromethyl)phenyl) group via Suzuki-Miyaura cross-coupling with a boronic acid derivative.
Esterify the 7-carboxylic acid precursor using methanol and a catalyst (e.g., H2SO4).
- Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of trifluoromethylphenyl boronic acid (excess may reduce byproducts), and use anhydrous conditions to prevent hydrolysis of intermediates .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement to confirm substituent positions and bond angles .
- Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR with analogs (e.g., 4-methoxyquinoline derivatives) to verify methoxy (δ ~3.9 ppm) and trifluoromethylphenyl (δ ~7.5–8.2 ppm) groups.
- Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-response assays : Test across multiple cell lines (e.g., cancer vs. non-cancerous) to identify selectivity.
- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition assays (e.g., topoisomerase II) to clarify primary targets.
- Statistical analysis : Apply ANOVA to compare bioactivity under varying pH/temperature conditions, which may explain discrepancies .
Q. How does the trifluoromethylphenyl group influence electronic properties and intermolecular interactions in crystallographic studies?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of the CF3 group on quinoline aromaticity.
- Hydrogen-bonding analysis : Use Mercury Software to map interactions (e.g., C-F⋯H-N) in crystal packing, referencing graph-set notation for pattern classification .
- Thermal analysis : DSC/TGA to correlate substituent effects with melting point stability .
Q. What in silico approaches predict the compound’s pharmacokinetic properties and potential off-target effects?
- Methodology :
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition.
- Molecular docking : AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) and identify unintended binding.
- QSAR modeling : Train models using datasets of analogous quinoline esters to forecast toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
